molecular formula C8H9N3 B13009681 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B13009681
M. Wt: 147.18 g/mol
InChI Key: CRLHAJGXEFKTEE-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits FGFRs by binding to the ATP-binding site, thereby preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methyl group at the nitrogen atom.

    1-methyl-1H-pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern.

    1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is unique due to its specific ring fusion and the presence of a methyl group at the nitrogen atom. This structural uniqueness contributes to its distinct biological activities and its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-methylpyrrolo[3,2-b]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,9H2,1H3

InChI Key

CRLHAJGXEFKTEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)N

Origin of Product

United States

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